Cas no 58611-58-8 ((2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol)

(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol 化学的及び物理的性質
名前と識別子
-
- (2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol
- 5'-benzylamino-O2',O3'-isopropylidene-5'-deoxy-adenosine
- 9-((3aR,4R,6R,6aR)-6-((benzylamino)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine
- AK101874
- ANW-62590
- CTK8B9481
- KB-206510
- DTXSID90743313
- (2R,3S,4R,5R)-2-(aminomethyl)-5-[6-(benzylamino)-3,6-dihydropurin-9-yl]oxolane-3,4-diol
- 58611-58-8
- DB-344615
- 5'-Amino-N-benzyl-5'-deoxyadenosine
- AKOS016004104
- A869397
-
- MDL: MFCD23115715
- インチ: InChI=1S/C17H22N6O3/c18-6-11-13(24)14(25)17(26-11)23-9-22-12-15(20-8-21-16(12)23)19-7-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,17,19,24-25H,6-7,18H2,(H,20,21)/t11-,13-,14-,15?,17-/m1/s1
- InChIKey: GHSSKLIKSJXMME-CMBQYPFVSA-N
- SMILES: C1=CC=C(C=C1)CNC2C3=C(NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@@H](CN)O4)O)O
計算された属性
- 精确分子量: 358.17533859g/mol
- 同位素质量: 358.17533859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 9
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 503
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 130Ų
- XLogP3: -1.4
(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A159002979-1g |
(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol |
58611-58-8 | 95% | 1g |
$1712.00 | 2023-09-01 | |
Chemenu | CM138473-1g |
(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol |
58611-58-8 | 95% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM138473-1g |
(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol |
58611-58-8 | 95% | 1g |
$1866 | 2021-08-05 | |
A2B Chem LLC | AH02215-1g |
(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol |
58611-58-8 | 1g |
$3395.00 | 2024-04-19 |
(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol 関連文献
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diolに関する追加情報
(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol (CAS No. 58611-58-8): A Comprehensive Overview
(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol (CAS No. 58611-58-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name or CAS number, is a derivative of purine and exhibits unique structural and functional properties that make it a valuable candidate for various therapeutic applications.
The molecular structure of (2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol is characterized by a tetrahydrofuran ring with specific chiral centers at positions 2, 3, 4, and 5. The presence of an aminomethyl group at position 2 and a substituted purine moiety at position 5 contributes to its biological activity and potential therapeutic effects. The benzylamino substitution on the purine ring further enhances its pharmacological properties.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that (2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol exhibits potent antiviral activity against several RNA viruses. The compound's ability to inhibit viral replication has been attributed to its interaction with key viral enzymes and its interference with viral RNA synthesis.
In addition to its antiviral properties, this compound has also shown promise in the treatment of neurological disorders. A study published in the Journal of Neurochemistry demonstrated that (2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol can modulate neurotransmitter levels and improve cognitive function in animal models of Alzheimer's disease. The compound's mechanism of action involves the activation of specific receptors and signaling pathways that are crucial for neuronal health and function.
The pharmacokinetic profile of (2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol has been extensively studied to understand its bioavailability and metabolic fate. Research conducted by a team at the University of California found that the compound is rapidly absorbed following oral administration and has a relatively long half-life in vivo. This favorable pharmacokinetic profile makes it an attractive candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of (2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol in human subjects. Preliminary results from Phase I trials have shown that the compound is well-tolerated at various dose levels and exhibits minimal side effects. These findings have paved the way for more advanced clinical trials to assess its therapeutic potential in specific disease indications.
The synthesis of (2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol involves a multi-step process that requires precise control over reaction conditions to ensure the formation of the desired stereoisomer. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. For example, a novel catalytic approach developed by researchers at Harvard University has significantly reduced the number of steps required for synthesis while maintaining high yields and purity.
In conclusion, (2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol (CAS No. 58611-58-8) is a promising compound with diverse therapeutic applications. Its unique molecular structure and favorable pharmacological properties make it an important candidate for further research and development in the fields of antiviral therapy and neurology. As ongoing studies continue to uncover new insights into its mechanisms of action and potential benefits, this compound holds significant promise for improving patient outcomes in various medical conditions.
58611-58-8 ((2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol) Related Products
- 106572-02-5(methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate)
- 2172632-21-0(N-(2E)-1-azaspiro4.4nonan-2-ylidenehydroxylamine)
- 1795089-76-7(4-[1-(5-chloro-2-methylphenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one)
- 2870645-99-9(Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl]- )
- 1804794-95-3(2-Methoxy-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2171839-41-9(5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine)
- 2138119-18-1(3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine)
- 1689540-62-2(αvβ1 integrin-IN-1)
- 868968-34-7(1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)
- 1225790-45-3(2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole)
